molecular formula C9H9Br B13703424 3-(1-Bromovinyl)toluene

3-(1-Bromovinyl)toluene

Cat. No.: B13703424
M. Wt: 197.07 g/mol
InChI Key: WACFDXBFWBVNET-UHFFFAOYSA-N
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Description

3-(1-Bromovinyl)toluene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a toluene (methylbenzene) core with a bromovinyl group attached to the third carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(1-Bromovinyl)toluene can be synthesized through several methods. One common approach involves the bromination of 3-vinyltoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromovinyl group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Bromovinyl)toluene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromovinyl group can yield the corresponding alkene or alkane.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution: Products include various substituted toluenes depending on the nucleophile used.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include ethylbenzene or other alkylbenzenes.

Scientific Research Applications

3-(1-Bromovinyl)toluene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Bromovinyl)toluene involves its interaction with various molecular targets through its bromovinyl group. The bromine atom can participate in electrophilic aromatic substitution reactions, while the vinyl group can undergo addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Similar Compounds

    3-Vinyltoluene: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    3-Bromotoluene: Lacks the vinyl group, limiting its ability to participate in addition reactions.

    Styrene: Similar vinyl group but lacks the methyl group on the benzene ring.

Uniqueness

3-(1-Bromovinyl)toluene is unique due to the presence of both a bromine atom and a vinyl group, allowing it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

Molecular Formula

C9H9Br

Molecular Weight

197.07 g/mol

IUPAC Name

1-(1-bromoethenyl)-3-methylbenzene

InChI

InChI=1S/C9H9Br/c1-7-4-3-5-9(6-7)8(2)10/h3-6H,2H2,1H3

InChI Key

WACFDXBFWBVNET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=C)Br

Origin of Product

United States

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